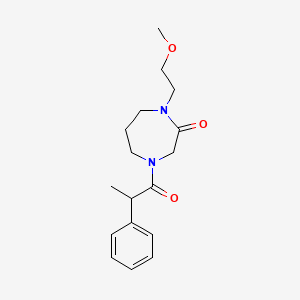

![molecular formula C14H21NO3 B7634300 N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)

N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide, also known as MRS1477, is a selective antagonist of the P2Y14 receptor. It belongs to the family of purinergic receptors, which are involved in various physiological and pathological processes, including inflammation, immune response, and cancer.

作用机制

The P2Y14 receptor is a G protein-coupled receptor that is activated by the binding of extracellular UDP-glucose, a sugar molecule that is released by damaged or stressed cells. The activation of the P2Y14 receptor leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C.

Biochemical and Physiological Effects:

The blockade of the P2Y14 receptor by N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide has been shown to have various biochemical and physiological effects, depending on the cell type and tissue context. For example, it can inhibit the migration and invasion of cancer cells, reduce the inflammation and tissue damage in animal models of inflammatory bowel disease and arthritis, and improve the glucose homeostasis in diabetic mice.

实验室实验的优点和局限性

The use of N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide as a tool compound has several advantages, including its high selectivity and potency for the P2Y14 receptor, its availability from commercial sources, and its compatibility with various experimental techniques, such as cell-based assays, animal models, and human studies. However, it also has some limitations, such as its potential off-target effects, its limited solubility and stability, and its variable pharmacokinetics and pharmacodynamics in different species and individuals.

未来方向

There are several future directions for the research on N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide and the P2Y14 receptor. Some of them include:

- Elucidating the molecular mechanisms of the P2Y14 receptor signaling and its cross-talk with other purinergic receptors and signaling pathways.

- Investigating the role of the P2Y14 receptor in various physiological and pathological processes, such as cancer metastasis, immune response, and neurodegeneration.

- Developing more selective and potent P2Y14 receptor antagonists and agonists, as well as allosteric modulators and biased ligands, for therapeutic and diagnostic purposes.

- Exploring the potential of the P2Y14 receptor as a biomarker or therapeutic target for various diseases, such as cancer, inflammation, and metabolic disorders.

Conclusion:

In summary, N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide is a selective antagonist of the P2Y14 receptor that has been used as a tool compound to study the function of this receptor in various cell types and tissues. Its blockade has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the modulation of immune response, and the regulation of glucose homeostasis. However, its use also has some limitations, and there are several future directions for the research on this compound and the P2Y14 receptor.

合成方法

The synthesis of N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide involves several steps, including the preparation of the starting materials, the reaction of the intermediate compounds, and the purification of the final product. The detailed procedure is beyond the scope of this paper, but it can be found in the literature.

科学研究应用

N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide has been used as a tool compound to study the function of the P2Y14 receptor in various cell types and tissues. For example, it has been shown to inhibit the migration and invasion of cancer cells, to modulate the release of cytokines and chemokines by immune cells, and to regulate the insulin secretion by pancreatic beta cells.

属性

IUPAC Name |

N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-9-6-10(2)12(7-11(9)8-16)15-13(17)14(3,4)18-5/h6-7,16H,8H2,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMRIARUVFLCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CO)NC(=O)C(C)(C)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)

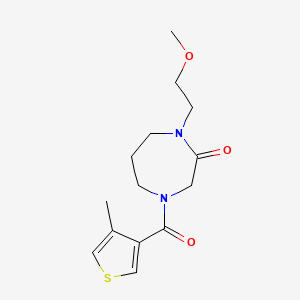

![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)

![1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)

![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]-1,2-oxazole-3-carboxamide](/img/structure/B7634261.png)

![1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine](/img/structure/B7634269.png)

![1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea](/img/structure/B7634274.png)

![4-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7634277.png)

![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)

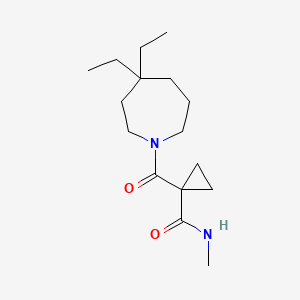

![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)

![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)